

In-Depth Technical Guide: Physicochemical Properties of 3-(Quinolin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-(Quinolin-3-yloxy)aniline	
Cat. No.:	B15395163	Get Quote

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Introduction

3-(Quinolin-3-yloxy)aniline, a heterocyclic aromatic amine, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties. The strategic placement of an aminophenoxy group at the 3-position of the quinoline ring offers potential for novel molecular interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Quinolin-3-yloxy)aniline**, detailed experimental protocols for their determination, and a contextual biological pathway to aid in the understanding of its potential therapeutic applications.

Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for **3-(Quinolin-3-yloxy)aniline** is not extensively available in public literature, the following table summarizes its key predicted and known properties.



Property	Value	Source
Chemical Formula	C15H12N2O	
Molecular Weight	236.27 g/mol	[1]
Predicted Melting Point	135.5 °C	Predicted
Predicted Boiling Point	446.7 °C at 760 mmHg	Predicted
Predicted Water Solubility	0.155 g/L	Predicted
Predicted logP	3.25	Predicted
Predicted pKa (most basic)	4.23 (quinoline nitrogen)	Predicted
Predicted pKa (most acidic)	15.25 (aniline nitrogen)	Predicted

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

• A small sample of **3-(Quinolin-3-yloxy)aniline** is finely powdered using a mortar and pestle.



- The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- The filled capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute.
- The temperature at which the first drop of liquid appears (onset of melting) and the
 temperature at which the entire solid has turned to a clear liquid (completion of melting) are
 recorded as the melting point range. For a pure compound, this range is typically narrow
 (0.5-2°C).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes
- Vortex mixer
- Analytical balance
- Pipettes
- Spectrophotometer or HPLC

Procedure (Shake-Flask Method):

• An excess amount of **3-(Quinolin-3-yloxy)aniline** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.



- The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then allowed to stand, or is centrifuged, to separate the undissolved solid.
- A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.
- The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is a key indicator of a drug's lipophilicity.

Apparatus:

- Separatory funnel or vials
- · Shaker or vortex mixer
- Analytical instrumentation (HPLC or UV-Vis spectrophotometer)
- n-Octanol and water (mutually saturated)

Procedure (Shake-Flask Method):

- n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- A known amount of 3-(Quinolin-3-yloxy)aniline is dissolved in one of the phases (usually the one in which it is more soluble).
- A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.



- The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the compound in each phase is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
 phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

pKa (Acid Dissociation Constant) Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic centers like **3-(Quinolin-3-yloxy)aniline**, determining the pKa values is crucial for understanding its ionization state at physiological pH.

Apparatus:

- Potentiometric titrator with a pH electrode
- Burette
- Beaker
- Magnetic stirrer
- Standardized solutions of acid (e.g., HCl) and base (e.g., NaOH)

Procedure (Potentiometric Titration):

- A solution of 3-(Quinolin-3-yloxy)aniline of known concentration is prepared in water or a suitable co-solvent if solubility is low.
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- For determining the pKa of the basic quinoline nitrogen, the solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). For the acidic aniline proton, titration



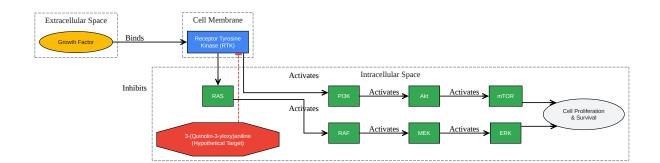
would be with a strong base (e.g., 0.1 M NaOH).

- The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the compound has been neutralized).

Biological Context and Signaling Pathways

Quinoline derivatives are known to exhibit a wide array of biological activities, with a significant number of them investigated as potential anti-cancer agents. These compounds can interfere with various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A common mechanism of action for many kinase inhibitors, a class to which some quinoline derivatives belong, is the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

The following diagram illustrates a generalized signaling pathway that is often targeted by quinoline-based kinase inhibitors.





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Caption: Generalized RTK signaling pathway potentially inhibited by quinoline derivatives.

Conclusion

This technical guide provides foundational physicochemical data and detailed experimental protocols for **3-(Quinolin-3-yloxy)aniline**. While much of the quantitative data presented is based on computational predictions due to a lack of extensive published experimental results, the provided methodologies offer a robust framework for empirical validation. The illustrated signaling pathway places this molecule within a relevant biological context, suggesting potential avenues for future research in areas such as oncology. This document serves as a valuable resource for researchers and scientists engaged in the exploration and development of novel quinoline-based therapeutic agents.

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References

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